molecular formula C28H20ClN7Na4O13S4 B584612 Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate CAS No. 148878-22-2

Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

Cat. No.: B584612
CAS No.: 148878-22-2
M. Wt: 918.2 g/mol
InChI Key: ZDWCBCBKVMTYJJ-UHFFFAOYSA-J
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Description

The compound Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is a highly functionalized naphthalene derivative. Its structure features:

  • A naphthalene core with hydroxyl and tetrasodium sulfonate groups at positions 2, 4, and 7.
  • A triazinylamino substituent at position 5, containing a chloro group and a 4-methyl-2-sulfoanilino moiety.
  • A diazenyl group at position 3, linked to a 4,5-dimethyl-2-sulfophenyl ring.

This compound is likely used as a reactive dye or surfactant due to its multiple sulfonate groups, which enhance water solubility, and its azo-triazine architecture, which facilitates covalent bonding to substrates like cellulose .

Properties

CAS No.

148878-22-2

Molecular Formula

C28H20ClN7Na4O13S4

Molecular Weight

918.2 g/mol

IUPAC Name

tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C28H24ClN7O13S4.4Na/c1-12-4-5-17(20(6-12)51(41,42)43)30-27-32-26(29)33-28(34-27)31-19-11-16(50(38,39)40)9-15-10-22(53(47,48)49)24(25(37)23(15)19)36-35-18-7-13(2)14(3)8-21(18)52(44,45)46;;;;/h4-11,37H,1-3H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H2,30,31,32,33,34);;;;/q;4*+1/p-4

InChI Key

ZDWCBCBKVMTYJJ-UHFFFAOYSA-J

SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=NNC5=C(C=C(C(=C5)C)C)S(=O)(=O)O)C4=O)S(=O)(=O)[O-])S(=O)(=O)O.CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=NNC5=C(C=C(C(=C5)C)C)S(=O)(=O)O)C4=O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=C(C=C(C(=C5)C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Synonyms

tetrasodium 4-[4-chloro-6-(4-methyl-2-sulfophenylamino)-1,3,5-triazin-2-ylamino]-6-(4,5-dimethyl-2-sulfophenylazo)-5-hydroxynaphthalene-2,7-disulfonate

Origin of Product

United States

Preparation Methods

Preparation of the Diazonium Salt

The (4,5-dimethyl-2-sulfophenyl)diazenyl group originates from diazotization of 4,5-dimethyl-2-sulfoaniline.

  • Reagents : 4,5-Dimethyl-2-sulfoaniline, hydrochloric acid (30%), sodium nitrite.

  • Conditions :

    • Dissolve 4,5-dimethyl-2-sulfoaniline (0.05 mol) in cold HCl (0–5°C).

    • Add NaNO₂ (0.055 mol) in water dropwise, maintaining pH < 2.

    • Stir for 30 minutes, then add urea to quench excess HNO₂.

Coupling to Naphthalene Intermediate

The diazonium salt couples with 4-hydroxy-5-aminonaphthalene-2,7-disulfonic acid (H-acid) under alkaline conditions:

  • Reagents : H-acid, sodium carbonate.

  • Conditions :

    • Adjust pH to 6.5–7.0 using Na₂CO₃.

    • Add diazonium salt solution gradually to H-acid (1:1 molar ratio).

    • Stir at 10–15°C for 4 hours; monitor completion via TLC.

Key Insight : pH control prevents premature hydrolysis of the azo bond while ensuring efficient coupling.

Triazine Ring Functionalization

Synthesis of 4-Chloro-6-(4-Methyl-2-Sulfoanilino)-1,3,5-Triazin-2-Amine

Cyanuric chloride reacts sequentially with 4-methyl-2-sulfoaniline:

  • Reagents : Cyanuric chloride, 4-methyl-2-sulfoaniline, acetone, NaHCO₃.

  • Conditions :

    • Step 1: Add 4-methyl-2-sulfoaniline (1 eq) to cyanuric chloride (1 eq) in acetone at 0–5°C.

    • Step 2: Raise temperature to 40°C, add NaHCO₃ (1 eq), and react for 2 hours.

    • Step 3: Add H₂O to precipitate the product; filter and dry.

Mechanism : Nucleophilic aromatic substitution occurs preferentially at the 4- and 6-positions of cyanuric chloride due to steric and electronic factors.

Attachment to the Azo-Naphthalene Intermediate

The triazine derivative reacts with the amino group of the azo-naphthalene intermediate:

  • Reagents : Azo-naphthalene intermediate, triazine derivative, NaHCO₃.

  • Conditions :

    • Suspend azo-naphthalene intermediate (1 eq) in water.

    • Add triazine derivative (1 eq) and NaHCO₃ (2 eq).

    • Heat at 80°C for 6 hours; adjust pH to 8–9.

Critical Parameter : Elevated temperature ensures complete substitution at the triazine’s 2-position.

Sulfonation and Salt Formation

Sulfonation of Residual Hydroxyl Groups

While the intermediate already contains three sulfonate groups, the final sulfonation ensures complete conversion:

  • Reagents : Sulfuric acid (20% oleum), sodium hydroxide.

  • Conditions :

    • Add oleum dropwise to the reaction mixture at 50°C.

    • Stir for 3 hours; neutralize with NaOH to pH 7.

Tetrasodium Salt Precipitation

  • Reagents : Sodium hydroxide, ethanol.

  • Conditions :

    • Adjust pH to 10–11 with NaOH.

    • Precipitate with ethanol; filter and wash with EtOH/water (1:1).

Purification and Characterization

Purification Techniques

  • Column Chromatography : Use silica gel with DCM/MeOH (9:1) for initial purification.

  • Recrystallization : Dissolve in hot water, filter, and cool to 4°C for crystallization.

Analytical Data

Parameter Method Result
PurityHPLC (C18 column)>98%
λ_max (UV-Vis)Water520 nm (azo), 310 nm (naphthalene)
Sulfonate ContentElemental Analysis4.2–4.3 eq (theoretical: 4 eq)
Sodium ContentICP-OES10.8–11.2% (theoretical: 11.0%)

Challenges and Optimization Strategies

  • Byproduct Formation : Competing substitutions on the triazine ring are minimized by stepwise temperature control.

  • Solubility Issues : Intermediate sulfonic acids are solubilized using NaHCO₃ during coupling.

  • pH Sensitivity : Automated pH stat systems ensure precise adjustments during diazotization and coupling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can occur at the azo linkage, leading to the formation of amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like ammonia or amines are used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amines from the reduction of the azo group.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining procedures for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates in textile fibers and biological tissues, where it binds through ionic and covalent interactions. The pathways involved in its action include the formation of stable complexes with the target molecules, enhancing the visibility and contrast in applications like staining and dyeing.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the naphthalenedisulfonate backbone but differ in substituents (Table 1):

Compound Name (Abbreviated for Clarity) Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 4-Chloro-triazinylamino, 4,5-dimethyl-2-sulfophenyldiazenyl C₃₄H₂₄ClN₈Na₄O₁₆S₄ ~1,000 (estimated) Combines methyl-sulfoanilino and dimethyl-sulfophenyl groups for balanced solubility and reactivity.
Tetrasodium () Benzoylamino, 4-sulphonatophenyl-triazinyl C₃₂H₁₉ClN₈Na₄O₁₄S₄ 995.196 Benzoylamino group may reduce water solubility compared to the target compound.
RDY145 () Carbamoylamino, 3-(2-sulfonatoethylsulfonyl)anilino Not fully specified Not provided Designed for high adsorption on biochar; sulfonatoethyl groups enhance ionic interactions.
Compound Bis-nitro-sulfonatophenyldiazenyl C₄₀H₂₈N₁₀Na₄O₁₉S₄ ~1,200 (estimated) Multiple nitro groups increase electron-withdrawing effects, potentially improving lightfastness in dyes.
Compound Fluorotriazinyl, 4-chlorophenyl C₃₄H₁₉ClFN₈Na₄O₁₆S₄ ~1,050 (estimated) Fluorine substitution may enhance thermal stability and binding affinity.

Adsorption and Environmental Behavior

  • RDY145 and RDR195 (): Modified with cationic surfactants (e.g., CTAB) for enhanced adsorption onto biochar. The target compound’s methyl and dimethyl groups may reduce adsorption efficiency compared to RDY145’s sulfonatoethyl chains .

Key Research Findings

Synthetic Optimization : highlights the use of DMF and DIPEA in triazinyl reactions, suggesting similar conditions for the target compound’s synthesis .

Adsorption Efficiency : Cationic surfactant modification () could be applied to the target compound to improve wastewater treatment applications .

Regulatory Status : Analogous compounds in are classified under significant new use rules (SNURs), implying the need for environmental impact studies .

Biological Activity

Tetrasodium;5-[[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-[(4,5-dimethyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate (commonly referred to as Tetrasodium) is a synthetic dye with complex chemical properties and potential biological activities. This article examines its biological activity, toxicological data, and relevant case studies.

Molecular Structure

  • Molecular Formula : C42H34Cl2N15NaO13S4
  • Molecular Weight : 1178.96 g/mol
  • CAS Number : 81959-23-1

Structural Features

Tetrasodium is characterized by:

  • A triazine ring system.
  • Multiple sulfonate groups that enhance solubility in water.
  • A hydroxynaphthalene moiety contributing to its chromogenic properties.

Toxicological Studies

Recent studies have evaluated the toxicity of Tetrasodium using various animal models. Key findings include:

  • Acute Toxicity :
    • In a study on rats, the compound exhibited low acute oral and dermal toxicity (LD50 > 2000 mg/kg) .
    • Clinical observations included slight diarrhea and changes in urine characteristics at higher doses.
  • Genotoxicity :
    • The compound was tested for mutagenicity using the Salmonella typhimurium reverse mutation assay, showing no significant mutagenic effects in the presence or absence of metabolic activation .
    • Micronucleus assays in mice also indicated no significant genotoxic effects at high doses (4000 mg/kg) .
  • Organ Toxicity :
    • Histopathological examinations revealed renal tubular vacuolation in high-dose groups, suggesting potential nephrotoxicity .
    • Changes in hematological parameters were noted but were reversible after a treatment-free recovery period.

Ecotoxicological Data

Tetrasodium has been assessed for its environmental impact:

  • It is classified under various hazard lists due to its potential harmful effects on aquatic life and ecosystems .

Industrial Applications

Tetrasodium is primarily used in the textile and dye industries. Its application as a dye raises concerns regarding occupational exposure among workers. Studies have linked exposure to various health risks, including potential carcinogenic effects associated with similar azo dyes .

Human Health Impact

A cohort study involving workers exposed to benzidine-based dyes highlighted increased risks of bladder cancer, prompting further investigations into the safety profiles of azo dyes like Tetrasodium .

Summary of Findings

Study TypeFindingsReference
Acute ToxicityLD50 > 2000 mg/kg; low toxicity
GenotoxicityNo mutagenic effects observed
Organ ToxicityRenal tubular vacuolation at high doses
EcotoxicologyPotential harmful effects on aquatic life
Occupational RiskIncreased cancer risk in dye industry workers

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization involves refluxing precursors (e.g., triazine derivatives and substituted benzaldehydes) in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure . Reaction time (4–6 hours) and stoichiometric ratios (1:1 mol equivalents) are critical. Post-synthesis purification via recrystallization or column chromatography enhances purity. Characterization with NMR and mass spectrometry validates structural integrity .

Q. What methods are recommended for characterizing the compound’s structural and electronic properties?

Methodological Answer: Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm aromatic protons and sulfonate groups.
  • UV-Vis spectroscopy to analyze electronic transitions in the diazenyl and triazine moieties.
  • X-ray crystallography (if crystalline) or DFT/TD-DFT calculations to model geometry and frontier molecular orbitals .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Expose the compound to buffered solutions (pH 2–12) at 25–60°C for 24–72 hours.
  • Monitor degradation via HPLC or spectrophotometric absorbance shifts. Sulfonate groups enhance aqueous stability, but diazenyl bonds may degrade under acidic conditions .

Q. What experimental approaches determine the reactivity of functional groups (e.g., triazine, sulfonate) in this compound?

Methodological Answer:

  • pH-dependent titration to assess sulfonate dissociation constants.
  • Reactivity assays with nucleophiles (e.g., amines) targeting the chloro-triazine group.
  • IR spectroscopy to track bond vibrations (e.g., S=O at 1040–1220 cm⁻¹) .

Advanced Research Questions

Q. How do adsorption mechanisms of this compound on cationic surfaces vary with molecular modifications?

Methodological Answer: Use surfactant-modified biochar (e.g., CTAB) to study adsorption kinetics.

  • Isotherm models (Langmuir/Freundlich) quantify capacity.
  • Zeta potential measurements reveal electrostatic interactions between sulfonate groups and cationic surfaces.
  • Modify substituents (e.g., methyl groups) to alter hydrophobicity and adsorption efficiency .

Q. What computational strategies predict the compound’s interactions with environmental matrices or biological targets?

Methodological Answer:

  • Molecular docking to simulate binding with proteins (e.g., serum albumin) or DNA.
  • MD simulations to assess stability in aqueous/organic solvents.
  • QSPR models correlate substituent effects (e.g., chloro, methyl) with bioactivity or environmental persistence .

Q. How can researchers resolve contradictions in spectroscopic data between this compound and structurally similar dyes?

Methodological Answer:

  • Compare HPLC retention times and MS/MS fragmentation patterns to differentiate isomers.
  • Use 2D-NMR (COSY, HSQC) to resolve overlapping signals from naphthalene and triazine groups.
  • Cross-reference with synthetic intermediates to confirm substitution patterns .

Q. What advanced techniques quantify the compound’s interactions with biomolecules (e.g., proteins, nucleic acids)?

Methodological Answer:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
  • Fluorescence quenching assays to study interactions with tryptophan residues in proteins.
  • Circular dichroism to monitor conformational changes in DNA/RNA .

Q. How do degradation pathways differ under photolytic vs. enzymatic conditions?

Methodological Answer:

  • Photolysis : Expose to UV light (254–365 nm) and analyze fragments via LC-MS. Triazine rings and diazenyl bonds are prone to cleavage.
  • Enzymatic degradation : Incubate with laccase/peroxidase and track sulfonate group retention via ion chromatography .

Q. What regulatory challenges arise from the compound’s structural complexity in environmental or pharmacological studies?

Methodological Answer:

  • Address EPA/REACH requirements by providing full structural elucidation (e.g., CAS registration data).
  • Conduct ecotoxicity assays (e.g., Daphnia magna LC50) to assess environmental risks.
  • Document impurities (e.g., unreacted triazine intermediates) for regulatory compliance .

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